(2S)-1-ethylpyrrolidine-2-carbaldehyde

Catalog No.
S13122028
CAS No.
919482-06-7
M.F
C7H13NO
M. Wt
127.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-1-ethylpyrrolidine-2-carbaldehyde

CAS Number

919482-06-7

Product Name

(2S)-1-ethylpyrrolidine-2-carbaldehyde

IUPAC Name

(2S)-1-ethylpyrrolidine-2-carbaldehyde

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c1-2-8-5-3-4-7(8)6-9/h6-7H,2-5H2,1H3/t7-/m0/s1

InChI Key

JZTDQNCGEQOQLX-ZETCQYMHSA-N

Canonical SMILES

CCN1CCCC1C=O

Isomeric SMILES

CCN1CCC[C@H]1C=O

(2S)-1-ethylpyrrolidine-2-carbaldehyde is an organic compound characterized by a pyrrolidine ring with an ethyl group and an aldehyde functional group. Its molecular formula is C7H13NOC_7H_{13}NO and it has a molecular weight of approximately 127.18 g/mol. This compound is notable for its chiral center, which leads to distinct stereochemical properties that can influence its reactivity and biological activity. The compound is often utilized in organic synthesis and medicinal chemistry due to its structural features that allow for various chemical modifications and applications in drug development.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, (2S)-1-ethylpyrrolidine-2-carboxylic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to a primary alcohol, (2S)-1-ethylpyrrolidine-2-methanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The ethyl group may undergo nucleophilic substitution reactions, allowing for the introduction of other alkyl or aryl groups.

The biological activity of (2S)-1-ethylpyrrolidine-2-carbaldehyde has been explored in various contexts. It is investigated for its potential interactions with biological targets such as enzymes and receptors. The aldehyde functionality allows it to form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity. This property makes it a candidate for further studies in medicinal chemistry, particularly in the development of therapeutics targeting specific biochemical pathways.

The synthesis of (2S)-1-ethylpyrrolidine-2-carbaldehyde typically involves several key steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors like amino alcohols or amino acid derivatives.
  • Introduction of the Ethyl Group: Ethyl groups are commonly introduced via alkylation reactions using ethyl halides under basic conditions.
  • Formation of the Aldehyde Group: The aldehyde can be introduced through oxidation of a primary alcohol or by employing formylation reactions.

In industrial settings, optimized synthetic routes may utilize continuous flow reactors and catalytic processes to enhance yield and efficiency.

(2S)-1-ethylpyrrolidine-2-carbaldehyde has diverse applications across various fields:

  • Chemistry: Serves as an important intermediate in the synthesis of complex organic molecules.
  • Biology: Functions as a building block for synthesizing biologically active compounds.
  • Medicine: Investigated for its therapeutic potential and as a precursor in drug development.
  • Industry: Used in producing fine chemicals and as a reagent in various industrial processes.

Research on the interaction of (2S)-1-ethylpyrrolidine-2-carbaldehyde with biological systems has revealed its potential to influence enzyme activities and receptor functions. The mechanism often involves the formation of covalent bonds between the aldehyde group and nucleophilic sites on proteins, leading to alterations in their biological functions. Such interactions are crucial for understanding the compound's role in biochemical pathways and its therapeutic implications.

Several compounds share structural similarities with (2S)-1-ethylpyrrolidine-2-carbaldehyde, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
(2R)-1-Ethylpyrrolidine-2-carbaldehydeEnantiomer with different stereochemistryMay exhibit different biological activities compared to (2S) form
1-Methylpyrrolidine-2-carbaldehydeMethyl group instead of ethylPotentially different reactivity due to smaller substituent
Pyrrolidine-2-carbaldehydeLacks ethyl substitutionSimpler structure; serves as a baseline for comparison

The uniqueness of (2S)-1-ethylpyrrolidine-2-carbaldehyde lies in its specific stereochemistry, which can lead to varying biological activities when compared to its enantiomer or other analogs. This stereochemical specificity is particularly significant in drug development, where molecular orientation can greatly affect efficacy and safety profiles .

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

127.099714038 g/mol

Monoisotopic Mass

127.099714038 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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